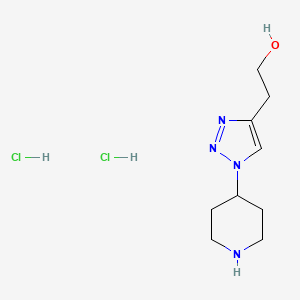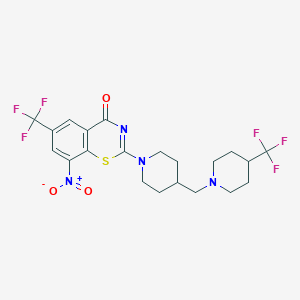
Tuberculosis inhibitor 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis inhibitor 3 (TBI-3) is a compound that has been identified as a potential drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection that primarily affects the lungs and is caused by the bacterium Mycobacterium tuberculosis. It is a major global health problem, with an estimated 10 million cases and 1.5 million deaths each year. The emergence of drug-resistant strains of the bacteria has made the development of new drugs for the treatment of tuberculosis an urgent priority.
作用機序
The exact mechanism of action of Tuberculosis inhibitor 3 is not yet fully understood, but it is thought to work by inhibiting the growth and replication of Mycobacterium tuberculosis. This may be achieved by interfering with the synthesis of cell wall components or by disrupting the bacteria's ability to acquire essential nutrients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial growth and the disruption of the bacteria's ability to acquire essential nutrients. It has also been shown to be relatively non-toxic to human cells, which is an important consideration in the development of new drugs for the treatment of tuberculosis.
実験室実験の利点と制限
One of the main advantages of Tuberculosis inhibitor 3 for lab experiments is its ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This makes it a valuable tool for researchers studying the biology of the bacteria and for those developing new drugs for the treatment of tuberculosis. However, there are also some limitations to the use of this compound in lab experiments, including its relatively low potency compared to some other compounds and its limited solubility in water.
将来の方向性
There are a number of potential future directions for research on Tuberculosis inhibitor 3, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action in greater detail, and the testing of its efficacy in animal models of tuberculosis. Other potential future directions include the development of new derivatives of this compound with improved potency and the investigation of its potential use in combination with other drugs for the treatment of tuberculosis.
Conclusion:
This compound (this compound) is a compound that has shown promise as a potential drug candidate for the treatment of tuberculosis. Its ability to inhibit the growth of Mycobacterium tuberculosis in vitro and its relatively non-toxic effects on human cells make it a valuable tool for researchers studying the biology of the bacteria and for those developing new drugs for the treatment of tuberculosis. While there are still some limitations to the use of this compound in lab experiments, there are a number of potential future directions for research on this compound that could lead to the development of new and more effective treatments for tuberculosis.
合成法
Tuberculosis inhibitor 3 can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. The specific method used to synthesize this compound will depend on a variety of factors, including the availability of starting materials, the desired yield of the compound, and the desired purity of the final product.
科学的研究の応用
Tuberculosis inhibitor 3 has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of tuberculosis. One study found that this compound was able to inhibit the growth of Mycobacterium tuberculosis in vitro, suggesting that it may be effective in the treatment of tuberculosis. Other studies have investigated the mechanism of action of this compound, with some suggesting that it may work by inhibiting the synthesis of cell wall components in the bacteria.
特性
IUPAC Name |
8-nitro-6-(trifluoromethyl)-2-[4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]piperidin-1-yl]-1,3-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMNTAVTSIJODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639159.png)
![tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B2639161.png)
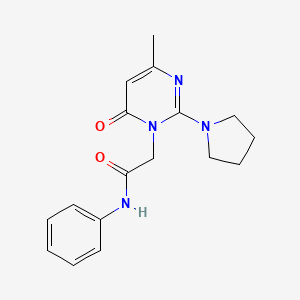
![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)
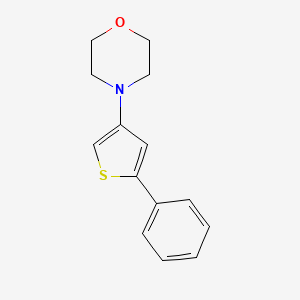

![N-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639169.png)
![3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639170.png)
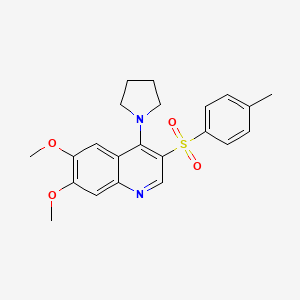
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
